molecular formula C11H14O2 B14095682 (2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster

(2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster

Cat. No.: B14095682
M. Wt: 178.23 g/mol
InChI Key: ZQXFAZSXEWIKEQ-UHFFFAOYSA-N
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Description

(2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster is a polyunsaturated fatty acid ester with a unique structure characterized by four conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster typically involves the esterification of (2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Amides, different esters.

Scientific Research Applications

(2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster has several applications in scientific research:

Mechanism of Action

The mechanism by which (2E,4E,6E,8E)-2,4,6,8-DecatetraenoicAcidMethylEster exerts its effects involves its interaction with cellular membranes and signaling pathways. The conjugated double bonds allow it to participate in electron transfer reactions, influencing oxidative stress and inflammatory responses. It may also modulate the activity of enzymes involved in lipid metabolism .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl deca-2,4,6,8-tetraenoate

InChI

InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H,1-2H3

InChI Key

ZQXFAZSXEWIKEQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC=CC=CC(=O)OC

Origin of Product

United States

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